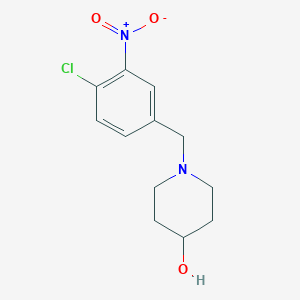
3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as 25B-NBOMe, is a potent synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent psychoactive effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Wissenschaftliche Forschungsanwendungen
Antibacterial Micro/Nanomotors
Recent research has explored the use of CBMicro_025853 in the fabrication of antibacterial micro/nanomotors. These motors exhibit enhanced mass transfer and micro-mixing due to their locomotion, which can be leveraged for targeted antimicrobial delivery .
Light-Driven Semiconductor-Based Micro/Nanomotors
The compound is being investigated for its role in optimizing light-driven semiconductor-based micro/nanomotors. These motors have applications in environmental and biomedical fields, where their autonomous movement can be utilized for tasks like targeted drug delivery or environmental remediation .
Bioinformatics Applications
In the field of bioinformatics, CBMicro_025853 may have potential applications. While specific uses in this domain are not detailed in the search results, the compound’s properties could be relevant for research in computational biology and the development of new bioinformatics tools .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15-9-8-14(12-16(15)21-2)22(18,19)17-11-10-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBJRUNQEJLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dimethoxy-N-phenethyl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3-thienyl)acetamide](/img/structure/B5624295.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5624297.png)
![2-anilino-N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5624301.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one](/img/structure/B5624312.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5624317.png)

![6-{2-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}nicotinic acid](/img/structure/B5624333.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethoxy)benzyl]pyrrolidin-3-amine](/img/structure/B5624345.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624357.png)
![3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5624377.png)